molecular formula C10H7BrClNO B6159001 7-bromo-4-chloro-6-methoxyquinoline CAS No. 98993-78-3

7-bromo-4-chloro-6-methoxyquinoline

Cat. No.: B6159001
CAS No.: 98993-78-3
M. Wt: 272.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloro-6-methoxyquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrClNO. Quinolines are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of bromine, chlorine, and methoxy groups at specific positions on the quinoline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-chloro-6-methoxyquinoline typically involves multiple steps, starting from quinoline or its derivatives. One common method is the halogenation of quinoline followed by methoxylation. The reaction conditions usually require the use of halogenating agents such as bromine and chlorine, and methoxylation can be achieved using methanol in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and methoxylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-6-methoxyquinoline can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the quinoline derivative.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Bromo-4-chloro-6-methoxyquinoline has various scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate the effects of halogenated quinolines on biological systems. It may serve as a probe to study enzyme inhibition or receptor binding.

  • Medicine: Quinoline derivatives are known for their antimicrobial and antimalarial properties. This compound may be explored for its potential therapeutic applications in treating infections or diseases.

  • Industry: In the chemical industry, this compound can be used in the development of new materials, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism by which 7-bromo-4-chloro-6-methoxyquinoline exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial enzymes or cell membranes, disrupting their function and leading to cell death. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

7-Bromo-4-chloro-6-methoxyquinoline is similar to other halogenated quinolines, such as 6-bromo-4-chloro-7-methoxyquinoline and 7-bromo-4-chloroquinoline. These compounds share structural similarities but differ in the position and type of substituents on the quinoline ring. The presence of different substituents can lead to variations in chemical reactivity, biological activity, and physical properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

98993-78-3

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.